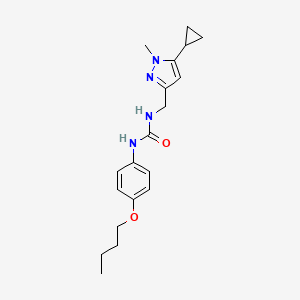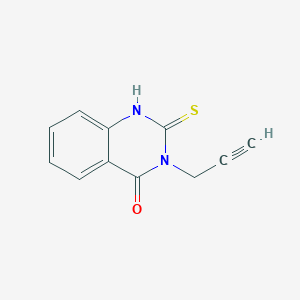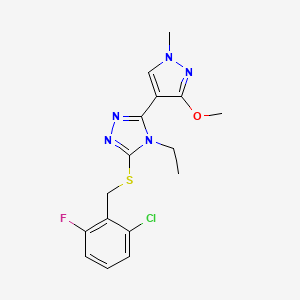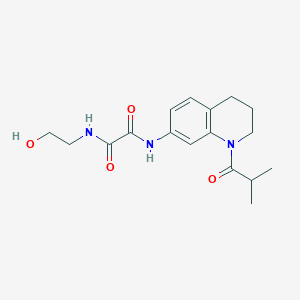
N1-(2-hydroxyethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-hydroxyethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This compound has been widely studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemia-reperfusion injury.
Scientific Research Applications
Organosilicon Derivatives for Enhanced Cellular Penetration and Antimicrobial Properties
One application involves the synthesis of organosilicon lipid-like derivatives, including N1-(2-hydroxyethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, to enhance the penetration of biologically active molecules through the plasma membrane or enable their immobilization on magnetic nanocarriers for drug delivery. These derivatives have shown promising results in cytotoxicity against tumor cell lines and exhibited antimicrobial activity against a range of gram-positive and gram-negative bacteria and fungi. Their ability to inhibit topoisomerase II suggests potential uses in developing monotherapeutic agents for treating infections in cancer patients, indicating a combination of anticancer and anti-infective pharmacotherapy benefits (Zablotskaya et al., 2018).
Antimicrobial Activity of Isoquinoline Derivatives
Another research direction is the evaluation of isoquinoline alkaloids and their derivatives for antimicrobial activity. This approach includes examining the inhibitory effects of these compounds on the growth of various microorganisms such as Staphylococcus aureus, Escherichia coli, Salmonella paratyphi B, Pseudomonas aeruginosa, Streptococcus hemolyticus, and Candida albicans. The findings suggest significant selective antimicrobial activity, underscoring the potential of isoquinoline derivatives, including N1-(2-hydroxyethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, as candidates for antimicrobial drug development (Wu et al., 1988).
Anticonvulsant Properties
Research into novel anticonvulsant agents has also highlighted the potential of N1-(2-hydroxyethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide derivatives. Studies focusing on the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines have identified derivatives with significant activity against audiogenic seizures in mice. This suggests that the compound and its derivatives could be valuable in the development of new treatments for epilepsy and related seizure disorders, acting as noncompetitive modulators of AMPA receptors (Gitto et al., 2006).
properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-11(2)17(24)20-8-3-4-12-5-6-13(10-14(12)20)19-16(23)15(22)18-7-9-21/h5-6,10-11,21H,3-4,7-9H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVDASRVTGUVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-Ethoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}-N,N-diethylacetamide](/img/structure/B2957795.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![3-(4-Methoxyphenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2957797.png)

![4-cyano-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2957799.png)
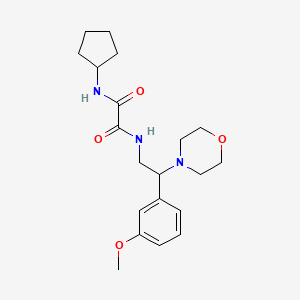

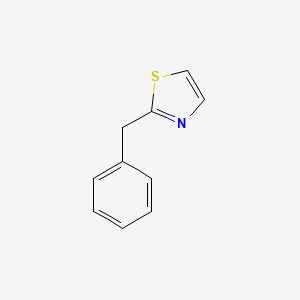
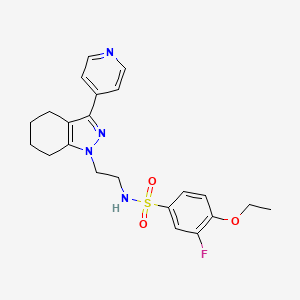
![3-(3-Hydroxypropyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2957809.png)
![1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2957811.png)
